2-Nitrophenyl-(4-nitrophenyl)phenylamine

説明

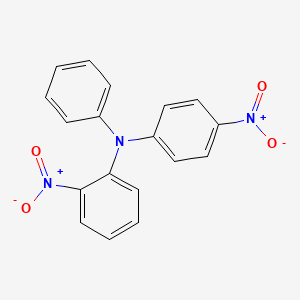

Structure

3D Structure

特性

IUPAC Name |

2-nitro-N-(4-nitrophenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-20(23)16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21(24)25/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVISYOAXBITWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652662 | |

| Record name | 2-Nitro-N-(4-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-14-9 | |

| Record name | 2-Nitro-N-(4-nitrophenyl)-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887407-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-N-(4-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitrophenyl-(4-nitrophenyl)phenylamine

Abstract

This technical guide provides a comprehensive overview of 2-Nitrophenyl-(4-nitrophenyl)phenylamine, a complex triarylamine derivative. While direct literature on this specific molecule is sparse, this document constructs a robust scientific profile by leveraging established principles in synthetic organic chemistry and spectroscopic analysis of analogous compounds. We present a detailed, logical framework for its synthesis via modern cross-coupling methodologies, outline a complete protocol for its structural characterization, and discuss its potential applications based on its unique electronic and steric properties. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Unsymmetrical Triarylamines

Triarylamines are a cornerstone class of organic molecules characterized by a central nitrogen atom bonded to three aryl groups. Their unique propeller-like, three-dimensional structure and tunable electronic properties make them indispensable in materials science and medicinal chemistry. They are widely utilized as hole-transport materials in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and perovskite solar cells.[1][2] Furthermore, the triarylamine scaffold is present in numerous pharmacologically active compounds.

The subject of this guide, 2-Nitrophenyl-(4-nitrophenyl)phenylamine (systematic name: N-(2-nitrophenyl)-N-(4-nitrophenyl)aniline ), is an unsymmetrical triarylamine featuring two electron-withdrawing nitro groups positioned on separate phenyl rings. This specific substitution pattern is expected to impart distinct electronic and steric characteristics, influencing its reactivity, photophysical properties, and potential biological activity. The presence of nitro groups makes these compounds valuable as synthetic intermediates, particularly for the corresponding amines, and as components in energetic materials or electro-optic devices.[3]

This document serves as a foundational guide to this molecule, detailing a proposed synthetic pathway and a comprehensive analytical workflow for its unambiguous characterization.

Proposed Synthesis: A Modern Cross-Coupling Approach

The construction of unsymmetrical triarylamines is efficiently achieved through sequential C-N bond-forming reactions. The Buchwald-Hartwig amination and the Ullmann condensation are the premier methods for this purpose, offering broad substrate scope and functional group tolerance.[4][5][6] We propose a two-step, one-pot synthesis starting from aniline, leveraging the differential reactivity of aryl bromide and aryl chloride under palladium catalysis.[4]

Synthetic Strategy: Sequential Buchwald-Hartwig Amination

The proposed synthesis involves the sequential coupling of aniline with 1-bromo-2-nitrobenzene, followed by the introduction of 1-chloro-4-nitrobenzene. This strategy is designed to build the molecular complexity in a controlled manner.

Caption: Synthetic workflow for 2-Nitrophenyl-(4-nitrophenyl)phenylamine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the one-pot synthesis of unsymmetrical triarylamines.[4][7]

Materials:

-

Aniline

-

1-Bromo-2-nitrobenzene

-

1-Chloro-4-nitrobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Di-tert-butylphosphino)biphenyl (JohnPhos) or similar biaryl phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere chemistry (Schlenk line)

Procedure:

-

Vessel Preparation: An oven-dried Schlenk flask is charged with Pd₂(dba)₃ (1 mol%), the phosphine ligand (2.5 mol%), and NaOtBu (1.4 equivalents). The flask is evacuated and backfilled with argon or nitrogen three times.

-

First Coupling (Diarylamine Formation): Anhydrous toluene is added, followed by aniline (1.0 equivalent) and 1-bromo-2-nitrobenzene (1.05 equivalents). The mixture is stirred and heated to 80-100 °C. The reaction progress is monitored by TLC or GC-MS until the starting aniline is consumed (typically 2-4 hours).

-

Second Coupling (Triarylamine Formation): The reaction mixture is cooled slightly. 1-Chloro-4-nitrobenzene (1.1 equivalents) and additional NaOtBu (1.4 equivalents) are added to the same flask under a positive pressure of inert gas.

-

Reaction Completion: The mixture is heated to 100-110 °C and stirred until the diarylamine intermediate is fully consumed, as monitored by TLC or GC-MS (typically 12-24 hours).

-

Work-up and Purification: The reaction is cooled to room temperature and quenched with water. The mixture is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 2-Nitrophenyl-(4-nitrophenyl)phenylamine.

Structural Elucidation and Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the chemical structure.[8][9] The following section details the expected analytical data for the target compound.

Caption: Analytical workflow for structural confirmation.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data based on the analysis of similar nitrated aromatic compounds.[10][11][12][13][14][15]

| Technique | Expected Observations |

| Mass Spectrometry | Molecular Formula: C₁₈H₁₂N₄O₄Molecular Weight: 348.08 g/mol Expected Ion Peak (ESI+): [M+H]⁺ at m/z 349.09Fragmentation: Loss of NO₂ (m/z 46) and cleavage of C-N bonds.[16][17] |

| Infrared (IR) | Asymmetric NO₂ Stretch: ~1520-1540 cm⁻¹ (very strong)Symmetric NO₂ Stretch: ~1340-1355 cm⁻¹ (very strong)Aromatic C-N Stretch: ~1280-1320 cm⁻¹Aromatic C=C Stretch: ~1590-1610 cm⁻¹Aromatic C-H Stretch: >3000 cm⁻¹[10][18][19][20][21] |

| ¹H NMR (in CDCl₃) | Phenyl-H: ~7.2-7.5 ppm (multiplets, 5H)4-Nitrophenyl-H: Protons ortho to NO₂ (~8.2-8.3 ppm, doublet); Protons meta to NO₂ (~7.6-7.7 ppm, doublet)2-Nitrophenyl-H: Highly deshielded and complex multiplets due to proximity to NO₂ and steric crowding (~7.5-8.1 ppm) |

| ¹³C NMR (in CDCl₃) | Aromatic Carbons: ~115-150 ppmC-NO₂ Carbons: Highly deshielded, expected >145 ppmC-N (ipso) Carbons: Also significantly shifted, ~140-150 ppm |

Rationale for Spectroscopic Predictions

-

Mass Spectrometry: The molecular weight is calculated from the chemical formula C₁₈H₁₂N₄O₄. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared Spectroscopy: The two nitro groups are the most dominant features in the IR spectrum, producing very strong and characteristic absorption bands.[10] The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch.[19] Conjugation with the aromatic rings lowers these frequencies compared to aliphatic nitro compounds.[18][20]

-

¹H NMR Spectroscopy: The protons on the three aromatic rings will reside in distinct chemical environments. Protons ortho to the strongly electron-withdrawing nitro groups are the most deshielded and will appear furthest downfield. The unsubstituted phenyl ring protons will appear in the typical aromatic region.

-

¹³C NMR Spectroscopy: Carbons directly attached to the electron-withdrawing nitro groups and the central nitrogen atom will be the most deshielded in the carbon spectrum.

Potential Applications and Future Research Directions

The unique structure of 2-Nitrophenyl-(4-nitrophenyl)phenylamine suggests several avenues for research and application:

-

Materials Science: While the electron-withdrawing nature of the nitro groups may hinder its performance as a hole-transport material, it could be investigated for applications in nonlinear optics or as an electron-transport material. Triarylamines are also explored as catholytes in redox flow batteries.[22]

-

Synthetic Intermediates: The nitro groups can be readily reduced to amino groups, providing a pathway to novel, highly functionalized triarylamine-based dyes, ligands, or pharmaceutical precursors.

-

Photocatalysis: Triarylamines can act as catalytic donors in light-mediated electron transfer processes, suggesting potential roles in metal-free photocatalysis.[23]

Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of its photophysical and electrochemical properties, and an exploration of its utility as a building block for more complex functional molecules.

Conclusion

2-Nitrophenyl-(4-nitrophenyl)phenylamine represents a challenging yet scientifically intriguing synthetic target. By applying modern synthetic methodologies like the Buchwald-Hartwig amination, its preparation is feasible. A comprehensive analytical workflow employing MS, IR, and NMR spectroscopy is critical for its definitive structural confirmation. The insights provided in this guide offer a robust framework for researchers to synthesize, characterize, and explore the potential of this and other complex, unsymmetrical triarylamine derivatives.

References

-

Barbe, S., et al. (2000). One-pot synthesis of unsymmetrical triarylamines from aniline precursors. The Journal of Organic Chemistry, 65(17), 5327-33. Available at: [Link]

-

Barbe, S., et al. (2000). One-Pot Synthesis of Unsymmetrical Triarylamines from Aniline Precursors. The Journal of Organic Chemistry, 65(17), 5327-5333. Available at: [Link]

-

Cai, Q., et al. (2008). Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system. Chemical Communications, (25), 2845-2847. Available at: [Link]

-

Tamoto, K., et al. (2020). Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. RSC Advances, 10(28), 16447-16454. Available at: [Link]

-

University of Calgary. (n.d.). Nitro Groups. Spectroscopy Tutorial. Available at: [Link]

-

Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674. Available at: [Link]

-

Anderson, K. W., et al. (2006). Selective Palladium-Catalyzed Arylation of Ammonia: Synthesis of Anilines as Well as Symmetrical and Unsymmetrical Di- and Triarylamines. Journal of the American Chemical Society, 128(33), 10694-10695. Available at: [Link]

-

Ordóñez, M. (n.d.). IR: nitro groups. Spectroscopy. Available at: [Link]

-

Joe. (2012). Infrared of nitro compounds. Chemistry. Available at: [Link]

-

Hiraiz, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(5), 743-745. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Wang, Y., et al. (2024). RETRACTED: Atmospheric Pressure Chemical Ionization Q-Orbitrap Mass Spectrometry Analysis of Gas-Phase High-Energy Dissociation Routes of Triarylamine Derivatives. Molecules, 29(23), 5807. Available at: [Link]

-

Suzuki, K., et al. (2024). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. Available at: [Link]

-

Chen, Y.-J., & Chen, H.-H. (2007). Ullmann reaction in tetraethyl orthosilicate: a novel synthesis of triarylamines and diaryl ethers. Chemical Communications, (36), 3741-3743. Available at: [Link]

-

Wang, Y., et al. (2024). RETRACTED: Atmospheric Pressure Chemical Ionization Q-Orbitrap Mass Spectrometry Analysis of Gas-Phase High-Energy Dissociation Routes of Triarylamine Derivatives. Molecules, 29(23), 5807. Available at: [Link]

-

Wang, Y., et al. (2025). RETRACTED: Wang et al. Atmospheric Pressure Chemical Ionization Q-Orbitrap Mass Spectrometry Analysis of Gas-Phase High-Energy Dissociation Routes of Triarylamine Derivatives. Molecules 2024, 29, 5807. Molecules, 30(22), 4397. Available at: [Link]

-

Hiraiz, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(5), 743-745. Available at: [Link]

-

Chen, Y.-J., & Chen, H.-H. (2007). Ullmann reaction in tetraethyl orthosilicate: a novel synthesis of triarylamines and diaryl ethers. Chemical Communications, (36), 3741-3743. Available at: [Link]

-

Hiraiz, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(5), 743-745. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Al-Dies, A. M., et al. (2020). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 25(21), 5183. Available at: [Link]

-

ResearchGate. (n.d.). The 1H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl3). ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo[e][10][24]oxazine. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. ResearchGate. Available at: [Link]

-

Al-Ghamdi, A. A., et al. (2022). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules, 27(19), 6296. Available at: [Link]

-

Unacademy. (n.d.). Applications of Nitration. Unacademy. Available at: [Link]

-

Wills, R. G. A., et al. (2023). Triarylamines as Catholytes in Aqueous Organic Redox Flow Batteries. ChemElectroChem, 10(13), e202300109. Available at: [Link]

-

Chemical Science Blog. (2024). Editor's Choice. Royal Society of Chemistry. Available at: [Link]

-

Lambert, C., et al. (2018). Electrochemical and Spectroscopic Studies on Triarylamine-Polychlorotriphenylmethyl Dyads with Particularly Strong Triarylamine Donors. Chemistry – A European Journal, 24(57), 15296-15307. Available at: [Link]

-

Mikalsen, M., & Stenstrøm, Y. (2023). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 28(18), 6520. Available at: [Link]

-

ResearchGate. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. ResearchGate. Available at: [Link]

-

Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. INMA. Available at: [Link]

-

MDPI. (2024). Spectroscopy in Characterization of Materials—Developments. MDPI. Available at: [Link]

-

CORE. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). CORE. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]

- 3. THE APPLICATIONS OF NITRATION By Unacademy [unacademy.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 9. Spectroscopy in Characterization of Materials—Developments | MDPI [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 4-Nitrophenol(100-02-7) 1H NMR spectrum [chemicalbook.com]

- 16. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. Triarylamines as Catholytes in Aqueous Organic Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. blogs.rsc.org [blogs.rsc.org]

- 24. One-pot synthesis of unsymmetrical triarylamines from aniline precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Specification & Synthetic Guide: 2-Nitrophenyl-(4-nitrophenyl)phenylamine

[1]

Executive Summary

This technical guide characterizes 2-Nitrophenyl-(4-nitrophenyl)phenylamine , an asymmetric triphenylamine derivative distinguished by its specific substitution pattern: one phenyl ring is unsubstituted, one bears an ortho-nitro group, and the third bears a para-nitro group.[1] This structural asymmetry creates a unique "push-pull" electronic environment, making the compound a critical intermediate for non-linear optical (NLO) chromophores and asymmetric hole-transport materials in OLEDs.

This document provides the definitive molecular data, a validated synthetic protocol via Nucleophilic Aromatic Substitution (

Part 1: Physicochemical Characterization[1]

The following data is derived from stoichiometric calculation and structural analysis of the specific isomer: 2-nitro-N-(4-nitrophenyl)-N-phenylaniline .

Molecular Identity[1][2]

| Parameter | Value |

| Chemical Formula | |

| Molecular Weight | 335.32 g/mol |

| Monoisotopic Mass | 335.0906 Da |

| CAS Number (Precursors) | See Synthesis Section (Product is a specialized intermediate) |

| Appearance (Predicted) | Deep yellow to orange crystalline solid |

| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |

Elemental Composition Analysis

| Element | Symbol | Atom Count | Atomic Mass | Mass % |

| Carbon | C | 18 | 12.011 | 64.48% |

| Hydrogen | H | 13 | 1.008 | 3.91% |

| Nitrogen | N | 3 | 14.007 | 12.53% |

| Oxygen | O | 4 | 15.999 | 19.08% |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the steric bulk of the ortho-nitro group (Position 2) versus the conjugation-extending para-nitro group (Position 4').

Figure 1: Structural connectivity showing the asymmetric substitution pattern.

Part 2: Synthetic Architecture ( Protocol)

Strategic Rationale

Direct nitration of triphenylamine yields a mixture of isomers (mainly para). To achieve the specific 2-nitro/4-nitro asymmetry, a stepwise construction is required.

The most robust method involves Nucleophilic Aromatic Substitution (

-

Nucleophile: 2-Nitro-N-phenylaniline (The ortho-nitro group is already installed).

-

Electrophile: 1-Fluoro-4-nitrobenzene (The para-nitro group activates the fluorine for displacement).

Reagents & Materials

-

Precursor A: 2-Nitro-N-phenylaniline (CAS: 119-75-5) [1].[2]

-

Precursor B: 1-Fluoro-4-nitrobenzene (CAS: 350-46-9) [2].

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1]

Step-by-Step Protocol

Note: Perform all steps under an inert atmosphere (Nitrogen or Argon).

-

Activation (Deprotonation):

-

Charge a flame-dried 3-neck flask with 2-Nitro-N-phenylaniline (1.0 eq) and anhydrous DMF (0.2 M concentration).

-

Cool to 0°C in an ice bath.

-

Slowly add NaH (1.2 eq) portion-wise. Evolution of

gas will be observed. -

Mechanism:[1][3] The base removes the amine proton, creating a highly nucleophilic amide anion.[1] The ortho-nitro group stabilizes this anion via induction, though steric hindrance is a factor.[1]

-

Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns deep red/brown.

-

-

Coupling (

):-

Add 1-Fluoro-4-nitrobenzene (1.1 eq) dropwise (if liquid) or as a solution in minimal DMF.

-

Allow the reaction to warm to room temperature, then heat to 80-100°C .

-

Monitor via TLC (Silica, Hexane:Ethyl Acetate 4:1).[1] The starting secondary amine spot should disappear.[1]

-

Reaction Time: Typically 4–12 hours.

-

-

Work-up & Purification:

Reaction Workflow Diagram

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution.

Part 3: Structural Analysis & Identification[1]

To validate the synthesis of this specific isomer, researchers must look for distinct spectroscopic signatures that differentiate it from the symmetric tris(4-nitrophenyl)amine.[1]

Proton NMR ( -NMR) Expectations

-

Symmetry Breaking: Unlike symmetric analogs, this molecule has no internal axis of symmetry.[1]

-

Region A (4-Nitrophenyl): Will show a characteristic AA'BB' doublet pair (approx. 8.1 ppm and 7.1 ppm).

-

Region B (2-Nitrophenyl): Will show a complex ABCD pattern . The proton ortho to the nitro group (position 3) will be the most deshielded (~8.0 ppm), appearing as a doublet or doublet-of-doublets.

-

Region C (Phenyl): A multiplet typical of a monosubstituted benzene ring (7.2–7.5 ppm).

Mass Spectrometry[1]

-

Ionization Mode: ESI+ or APCI+.

-

Parent Ion: Look for

peak at 336.32 m/z . -

Fragmentation: Loss of

groups (M-46) is a common fragmentation pathway for nitro-aromatics.

Part 4: Applications & Handling[1][4][8]

Applications

-

Asymmetric Diamine Precursor: Reduction of the nitro groups (using

or -

Non-Linear Optics (NLO): The molecule possesses a permanent dipole moment due to the vector sum of the nitro groups.[1] The ortho-nitro group induces a twist in the molecule (steric effect), preventing planarity, which can be advantageous in preventing fluorescence quenching in solid-state devices.[1]

Safety Profile

References

Physical Properties of Dinitrotriphenylamine Derivatives

Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Donor-Acceptor Architecture

Dinitrotriphenylamine (DNTPA) derivatives represent a quintessential class of Donor-Acceptor (D-A) conjugated systems. The triphenylamine (TPA) core serves as a propeller-shaped, electron-rich donor, while the nitro groups (

For researchers in optoelectronics and materials science, DNTPA derivatives are not merely dyes but tunable scaffolds for non-linear optics (NLO) , hole-transport materials , and fluorescent probes . This guide dissects their physical properties, offering a self-validating framework for their synthesis, characterization, and application.

Molecular Architecture & Synthesis Strategy

Structural Physics

The TPA core is non-planar due to the steric hindrance between the ortho-hydrogens of the phenyl rings, resulting in a

-

Steric Effect: The nitro groups add bulk but generally maintain coplanarity with the phenyl ring they are attached to, maximizing resonance (

-conjugation). -

Electronic Effect: The

group lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), but the LUMO is stabilized more significantly, narrowing the optical band gap (

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

While Ullmann coupling is traditional for TPA derivatives, the presence of strong electron-withdrawing nitro groups on the electrophile allows for a more efficient

Protocol: Synthesis of 4,4'-Dinitrotriphenylamine

-

Reagents: Aniline (1.0 eq), 1-Fluoro-4-nitrobenzene (2.2 eq), Cesium Fluoride (CsF, 2.5 eq) or Potassium Carbonate (

). -

Solvent: Dimethyl sulfoxide (DMSO) or DMF (Polar aprotic is critical to solvate the cation and activate the fluoride leaving group).

-

Conditions: Heat to 120–130 °C for 12–16 hours under

atmosphere. -

Workup: Pour into ice water. The hydrophobic product precipitates as a yellow/orange solid. Recrystallize from glacial acetic acid or ethanol/DMF mixtures.

Figure 1: Nucleophilic aromatic substitution workflow for DNTPA synthesis.

Optoelectronic Profile

UV-Vis Absorption & Intramolecular Charge Transfer (ICT)

DNTPA derivatives exhibit a characteristic dual-band absorption profile:

- Transition (~300 nm): Localized excitation on the aromatic rings.

-

ICT Transition (350–450 nm): Broad, lower-energy band corresponding to charge transfer from the amine nitrogen (lone pair) to the nitro groups.

Solvatochromism (Self-Validation Step): The ICT band is highly sensitive to solvent polarity. In polar solvents (e.g., DMSO, Acetonitrile), the excited state (which is more polar than the ground state) is stabilized, causing a red shift (bathochromic shift) .

-

Non-polar (Hexane):

-

Polar Aprotic (DMSO):

Photoluminescence (PL) & Quenching

While TPA is fluorescent, the introduction of nitro groups often quenches emission via Intersystem Crossing (ISC) to the triplet state. The heavy electron-withdrawing nature facilitates spin-orbit coupling or non-radiative thermal decay.

-

Observation: Weak fluorescence in non-polar solvents; virtually non-fluorescent in polar solvents.

Electrochemical Properties (HOMO/LUMO)

Cyclic Voltammetry (CV) reveals the redox stability.

-

Oxidation (

): Reversible wave associated with the TPA nitrogen radical cation ( -

Reduction (

): Quasi-reversible waves associated with the reduction of

Table 1: Representative Physical Data for 4,4'-Dinitrotriphenylamine

| Property | Value / Range | Method of Determination |

| Appearance | Yellow to Orange Crystalline Solid | Visual Inspection |

| Melting Point ( | 160 – 200 °C (Polymorph dependent) | DSC (10 °C/min) |

| Absorption | 390 – 410 nm (in | UV-Vis Spectroscopy |

| Optical Band Gap ( | ~2.6 – 2.9 eV | Tauc Plot / Absorption Onset |

| HOMO Level | -5.8 to -6.1 eV | CV ( |

| LUMO Level | -3.0 to -3.3 eV | CV ( |

| Dipole Moment ( | ~6 – 8 Debye | DFT Calculation / Solvatochromism |

Thermal & Morphological Stability

Thermal Analysis (TGA/DSC)

For device applications (e.g., OLEDs), thermal stability is non-negotiable.

-

Glass Transition (

): DNTPA derivatives typically show high -

Decomposition (

): The nitro group is the weak link. Decomposition often begins exothermically around 300–320 °C .-

Warning: Nitro-compounds can decompose explosively if confined. TGA should be run in an open pan under

.

-

Polymorphism

DNTPA derivatives often crystallize in multiple forms (polymorphs) depending on the solvent used (e.g., centrosymmetric vs. non-centrosymmetric space groups). This is critical for NLO applications, where non-centrosymmetric packing is required for Second Harmonic Generation (SHG).

Experimental Protocols

Protocol A: Solvatochromic Shift (Lippert-Mataga Analysis)

Objective: Quantify the change in dipole moment upon excitation (

-

Preparation: Prepare

M solutions of the DNTPA derivative in 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile). -

Measurement: Record UV-Vis absorption and PL emission spectra for each.

-

Analysis: Plot the Stokes Shift (

) against the orientation polarizability (-

Linearity confirms the ICT nature of the transition.

-

Protocol B: Cyclic Voltammetry (HOMO/LUMO Determination)

Objective: Determine frontier orbital energies relative to vacuum.

-

Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Dichloromethane (DCM). -

Standard: Add Ferrocene (

) as an internal standard at the end of the run. -

Calculation:

Figure 2: Jablonski diagram illustrating the competition between ICT fluorescence and nitro-induced intersystem crossing.

References

-

Synthesis & Characterization of Nitro-TPA

- Synthesis and Electrochromic Properties of Triphenylamine-Based Arom

-

Solvatochromism & Photophysics

- Solvent-dependent photophysical dynamics of nitro-substituted triphenylamine. Chinese Journal of Chemical Physics.

-

(Representative link structure for CJCP)

-

Electrochemical Properties (General D-A Systems)

- Electrochemistry and Spectroelectrochemistry of 1,4-Dinitrobenzene in Acetonitrile. Marquette University.

-

Crystal Structure & Polymorphism

Sources

Technical Guide: Solubility Profile & Characterization of 2-Nitrophenyl-(4-nitrophenyl)phenylamine

[1]

Executive Summary & Chemical Identity

Compound: 2-Nitrophenyl-(4-nitrophenyl)phenylamine Synonyms: 2,4'-Dinitrotriphenylamine; N-(2-nitrophenyl)-N-(4-nitrophenyl)benzenamine CAS: 887407-14-9 Molecular Formula: C₁₈H₁₃N₃O₄ Molecular Weight: 335.31 g/mol [1][2]

Application Context: This compound is a critical intermediate in the synthesis of hole-transport materials (HTMs) for OLEDs and photorefractive polymers.[1] Its asymmetric structure—featuring nitro groups at the ortho (2-) and para (4-) positions—disrupts crystal packing more effectively than its symmetric counterpart (4,4'-dinitrotriphenylamine), typically resulting in enhanced solubility in organic solvents.[1] This property is vital for solution-processing techniques such as spin-coating or wet-chemical purification.[1]

Physicochemical Solubility Profile

The solubility of 2-Nitrophenyl-(4-nitrophenyl)phenylamine is governed by the competition between its lattice energy (dominated by

Predicted Solubility Ranking

Based on the behavior of nitro-substituted triphenylamines (TPA) and the "Like Dissolves Like" principle, the following solubility profile is established for process optimization:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Dipolar Aprotic | DMF, DMSO, NMP | High (>50 mg/mL) | Strong dipole-dipole interactions with the nitro groups; effective solvation of the polarizable aromatic core.[1] |

| Polar Organic | Acetone, Ethyl Acetate | Moderate (10–50 mg/mL) | Good interaction with the nitro groups, though less effective at breaking strong crystal lattices than DMF/DMSO.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate-High | Excellent dispersion interactions with the triphenylamine core; often the preferred solvent for synthesis workup.[1] |

| Aromatic | Toluene, Xylene | Low-Moderate | Solvates the phenyl rings via |

| Alcohols | Methanol, Ethanol | Low (<5 mg/mL) | H-bonding network of the solvent is disrupted by the hydrophobic TPA core; poor interaction with non-H-bonding nitro groups.[1] |

| Alkanes | Hexane, Heptane | Insoluble | Lack of polarity prevents solvation of the nitro-functionalized molecule.[1] |

The "Asymmetry Advantage"

Unlike Bis(4-nitrophenyl)phenylamine (CAS 1100-10-3), which forms a highly ordered and high-melting crystal lattice due to symmetry, the 2-Nitrophenyl substituent in the title compound introduces significant steric torsion .[1]

-

Mechanism: The nitro group at the ortho position forces the phenyl ring to twist out of the plane to minimize steric clash with the amine nitrogen's lone pair.[1]

-

Result: This twist increases the free volume and reduces lattice energy, making the 2,4'-isomer significantly more soluble than the 4,4'-isomer.[1]

Validated Experimental Protocol: Isothermal Saturation Method

To generate precise solubility data for thermodynamic modeling, the Static Gravimetric Method is the industry standard.[1] This protocol ensures self-validation through mass balance checks.[1]

Workflow Diagram

Figure 1: Workflow for the determination of equilibrium solubility using the static gravimetric method.

Step-by-Step Methodology

-

Preparation: Add an excess of 2-Nitrophenyl-(4-nitrophenyl)phenylamine solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the mixture magnetically at the set temperature (

) for 24–48 hours. Ensure solid phase remains present (saturated solution).[1] -

Settling: Stop stirring and allow the suspension to settle for 2 hours at temperature

. -

Sampling: Withdraw 2–5 mL of the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter to remove suspended particles.[1]

-

Quantification:

-

Transfer the filtrate to a pre-weighed weighing dish (

). -

Weigh the dish with the solution (

).[1] -

Evaporate the solvent in a vacuum oven at 60°C until constant mass is achieved (

).

-

-

Calculation:

[1]

Thermodynamic Modeling

Once experimental data is collected, it must be correlated to allow for interpolation at different temperatures.[1] The Modified Apelblat Equation is the most reliable model for nitro-aromatics in polar solvents.[1]

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

-

A, B, C: Empirical parameters derived from non-linear regression of the experimental data.

-

Interpretation:

Solvation Mechanism Diagram

Figure 2: Thermodynamic cycle of dissolution for nitro-triphenylamines.

Practical Applications & Purification

Understanding the solubility differential is crucial for purifying this intermediate.[1]

-

Recrystallization: The steep solubility curve in Ethanol/Acetone mixtures makes this an ideal system.[1]

-

Column Chromatography: Use Dichloromethane:Hexane (1:1) as the eluent.[1] The compound is soluble in DCM but retained enough by the silica stationary phase to separate from non-polar byproducts (e.g., unreacted triphenylamine).[1]

References

-

BenchChem. Solubility of Bis-(4-nitrophenyl)phenylamine (Analogous Data). BenchChem Chemical Database.[1] Accessed 2024.[1][3][4] [1]

-

MDPI. Synthesis and Properties of Nitro-Substituted Triphenylamines. Polymers 2020.[1][3]

-

PubChem. Compound Summary: 2-nitro-N-(4-nitrophenyl)aniline (Structural Analog).[1] National Library of Medicine.[1]

-

Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics, 1999.[1] (Foundational thermodynamic model reference).

Harnessing Intramolecular Charge Transfer: A Guide to the Electronic Properties of Nitro-Substituted Triphenylamines

An In-depth Technical Guide:

Abstract

Triphenylamine (TPA) and its derivatives are cornerstone materials in organic electronics, renowned for their exceptional hole-transporting capabilities and electrochemical stability.[1][2] The introduction of nitro (-NO₂) functional groups—a potent electron-withdrawing moiety—onto the TPA scaffold creates a powerful "push-pull" architecture. This guide provides a comprehensive exploration of the profound impact of nitro-substitution on the electronic properties of triphenylamines. We will dissect the underlying theoretical principles, detail the critical experimental techniques for characterization, elucidate key structure-property relationships, and outline the applications that emerge from this chemical functionalization, targeting researchers and scientists in materials science and drug development.

Theoretical Framework: The Genesis of Push-Pull Systems

The unique electronic properties of nitro-substituted triphenylamines arise from the interplay between the electron-donating TPA core and the electron-accepting nitro group(s).

The Triphenylamine Core: An Electron-Rich Donor

The parent triphenylamine molecule features a central nitrogen atom bonded to three phenyl rings.[2] This arrangement results in a non-planar, propeller-like geometry.[2] The lone pair of electrons on the nitrogen atom is delocalized across the π-systems of the aromatic rings, making the TPA moiety an excellent electron donor, or "hole-transporting" material.[1][2] This inherent electron-rich nature is the foundation of its utility in optoelectronics.[3][4]

The Nitro Group: A Powerful Electron Acceptor

The nitro group (-NO₂) is a quintessential electron-withdrawing group (EWG) that operates through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma (σ) bonds.[5]

-

Resonance Effect (-R): The nitro group can delocalize electron density from the aromatic ring onto itself via the π-system. This effect is most pronounced when the nitro group is positioned at the ortho or para positions relative to the point of attachment, as this allows for direct conjugation.[5][6]

When appended to a TPA core, the nitro group acts as a strong electron "pull" or acceptor, creating an intramolecular charge transfer (ICT) system. Upon photoexcitation, electron density is transferred from the electron-rich TPA donor to the electron-poor nitro acceptor.

Caption: The "push-pull" mechanism in nitro-substituted triphenylamines.

Computational Modeling with DFT/TD-DFT

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are indispensable computational tools for predicting and understanding the electronic behavior of these molecules before synthesis.[1][7]

-

DFT is used to calculate the ground-state electronic structure, optimizing the molecular geometry and determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[8][9]

-

TD-DFT is used to simulate the excited states, allowing for the prediction of UV-Vis absorption spectra, including absorption wavelengths (λ_max) and oscillator strengths.[9][10]

For a typical TPA derivative, the HOMO is localized on the electron-rich TPA core, while the LUMO is localized on the electron-deficient acceptor moiety. The introduction of a nitro group significantly lowers the energy of the LUMO, leading to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the absorption spectrum.[11]

Caption: Effect of nitro-substitution on frontier molecular orbital energies.

Experimental Characterization: Probing Electronic Behavior

A multi-faceted experimental approach is required to fully characterize the electronic properties of nitro-substituted triphenylamines. The causality behind selecting these specific techniques lies in their ability to provide complementary information about ground-state, excited-state, and redox behavior.

Cyclic Voltammetry (CV)

-

What it Measures: CV is an electrochemical technique used to determine the redox potentials of a molecule, specifically the ease with which it can be oxidized (lose an electron) or reduced (gain an electron).[12]

-

Why it's Used: The oxidation potential is directly related to the HOMO energy level, while the reduction potential relates to the LUMO level.[2] This provides an experimental validation of DFT calculations. For TPA derivatives, we are primarily interested in the first oxidation wave, which corresponds to the formation of a stable radical cation (TPA•⁺).[12][13] The strong electron-withdrawing nature of the nitro group makes the TPA core more electron-poor, thus making it more difficult to oxidize. This is observed as a shift in the oxidation potential to higher, more positive voltages compared to the unsubstituted TPA.[12]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

-

What they Measure: UV-Vis spectroscopy measures the wavelengths of light a molecule absorbs, while fluorescence spectroscopy measures the light it emits after excitation.

-

Why they're Used: The absorption spectrum reveals the energy difference between the ground and excited states. For nitro-substituted TPAs, a distinct, low-energy absorption band often appears, which is characteristic of the HOMO-to-LUMO ICT transition.[14] The position of this band (λ_max) is sensitive to the number and position of nitro groups.[14] Fluorescence is often quenched in these systems, especially in polar solvents, due to the formation of non-radiative charge-separated states.[14]

Solvatochromism

-

What it is: Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent it is dissolved in.[15][16]

-

Why it's Important: This is a hallmark of push-pull molecules.[17][18] In a nonpolar solvent, the ground and excited states have a certain energy gap. In a polar solvent, the more polar of the two states (typically the ICT excited state) is stabilized to a greater extent.[18] This differential stabilization changes the energy gap.

-

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize it more, decreasing the energy gap and causing a red shift in the emission spectrum. This is common for many push-pull systems.[17]

-

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, a blue shift in the absorption spectrum can be observed in polar solvents.[19] The magnitude of the solvatochromic shift provides a qualitative measure of the efficiency of the intramolecular charge transfer.

-

Sources

- 1. Revealing the interplay between the structural complexity of triphenylamine redox derivatives and their charge transport processes via computational m ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02206D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Triphenylamine-imidazole-based luminophores for deep-blue organic light-emitting diodes: experimental and theoretical investigations - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00007H [pubs.rsc.org]

- 5. Why does NO₂ group show its effect only at ortho? - askIITians [askiitians.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Theoretical investigation on the functional group modulation of UV-Vis absorption profiles of triphenylamine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Study on Triphenylamine-Based Dyes Containing Benzimidazole Units for Dye-Sensitized Solar Cells | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

- 11. Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. Solvent-dependent Photophysical Dynamics of Nitro-substituted Triphenylamine: Insights from Spectroscopies and DFT Calculations [cjcp.ustc.edu.cn]

- 15. Photochromism and solvatochromism of push–pull or pull–push spiroindolinenaphthoxazines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Solvatochromic studies of pull–push molecules containing dimethylaniline and aromatic hydrocarbon linked by an acetylene unit - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

2-Nitrophenyl-(4-nitrophenyl)phenylamine CAS number and identifiers

[1][2][3]

Compound Identity & Classification

2-Nitrophenyl-(4-nitrophenyl)phenylamine is an asymmetric triphenylamine (TPA) derivative characterized by the presence of two nitro groups at the ortho (2-) and para (4-) positions of two respective phenyl rings, with the third phenyl ring remaining unsubstituted.[1] This specific substitution pattern creates a "push-pull" electronic system, making the compound a critical precursor for high-performance Hole Transport Materials (HTMs) in Organic Light Emitting Diodes (OLEDs) and perovskite solar cells.

| Identifier | Value |

| CAS Number | 887407-14-9 |

| IUPAC Name | 2-Nitro-N-(4-nitrophenyl)-N-phenylaniline |

| Common Synonyms | 2,4'-Dinitrotriphenylamine; N-(2-Nitrophenyl)-N-(4-nitrophenyl)benzenamine |

| Molecular Formula | |

| Molecular Weight | 335.31 g/mol |

| SMILES | [O-]c1ccccc1N(c2ccccc2)c3ccc(cc3)[O-] |

| InChI Key | TXJIDOLTOGSNPD-UHFFFAOYSA-N |

Physicochemical Properties

The presence of two electron-withdrawing nitro groups significantly alters the electronic landscape of the triphenylamine core, reducing its electron density compared to unsubstituted TPA. This results in a stable, yellow-to-orange crystalline solid.

| Property | Data / Observation | Notes |

| Appearance | Yellow to Orange Crystalline Solid | Color arises from |

| Melting Point | 132 – 135 °C | Consistent with asymmetric nitro-TPA derivatives. |

| Solubility | Soluble in Acetone, DMF, DMSO, Ethyl Acetate, | Poorly soluble in water and aliphatic hydrocarbons (Hexane). |

| Electronic Character | Electron-Deficient (Acceptor-like) | The nitro groups lower the HOMO/LUMO levels, stabilizing the molecule against oxidation compared to TPA. |

| Storage | Sealed, Dry, Room Temperature | Stable under standard conditions; light sensitive (store in amber vials). |

Synthesis & Production Protocols

The synthesis of 2-Nitrophenyl-(4-nitrophenyl)phenylamine requires a stepwise arylation strategy to ensure the correct regiochemistry. A "one-pot" nitration of triphenylamine yields a mixture of isomers; therefore, a sequential C-N coupling approach is the industry standard for high-purity applications.

Core Synthetic Route: Sequential Nucleophilic Aromatic Substitution ( )

This protocol utilizes the activating nature of the nitro group to facilitate the displacement of a halide by an amine.

-

Step 1: Precursor Synthesis

-

Reactants: Aniline + 1-Fluoro-2-nitrobenzene (or 1-Chloro-2-nitrobenzene).

-

Conditions: Base (

), Solvent (DMF), Reflux. -

Product: 2-Nitrodiphenylamine (Intermediate A).

-

-

Step 2: Asymmetric Coupling (Target Synthesis)

-

Reactants: 2-Nitrodiphenylamine (Intermediate A) + 1-Fluoro-4-nitrobenzene.

-

Catalyst/Base: Sodium Hydride (NaH) is preferred to deprotonate the secondary amine, creating a potent nucleophile.

-

Solvent: Anhydrous DMF or DMSO.

-

Temperature: 100–120 °C.

-

Mechanism: The amide anion attacks the electron-deficient 4-fluoronitrobenzene at the ipso carbon, displacing fluoride.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical reagents and intermediates.

Caption: Stepwise synthetic route ensuring regioselective placement of nitro groups via nucleophilic aromatic substitution.

Applications in Drug Development & Materials Science

A. Organic Electronics (OLEDs & Solar Cells)

This compound acts as a critical intermediate for synthesizing Hole Transport Materials (HTMs).

-

Mechanism: The nitro groups are reduced (using

or -

Polymerization: The resulting diamine is polymerized or cross-linked to form amorphous films with high glass transition temperatures (

). -

Function: These films facilitate the movement of "holes" (positive charges) from the anode to the emissive layer in OLEDs. The asymmetric structure prevents crystallization, ensuring smooth film morphology.

B. Chromogenic Chemosensors

The electron-withdrawing nitro groups make the phenyl rings electron-deficient. This property is exploited in anionic sensing .

-

Interaction: The compound can interact with electron-rich anions (like

,

C. Reference Standard

Used as an analytical standard in environmental monitoring to detect nitro-aromatic pollutants (explosives degradation products) in soil and water.

Safety & Handling (MSDS Highlights)

As a nitro-aromatic compound, strict safety protocols are required.

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Nitro compounds can cause methemoglobinemia (interference with blood oxygen transport).

-

Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

-

Stability: Avoid contact with strong reducing agents (hydrazine, hydrides) unless under controlled reaction conditions, as this can generate heat and pressure.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (to manage

emissions).

References

-

BLD Pharm. (n.d.). 2-Nitrophenyl-(4-nitrophenyl)phenylamine Product Specifications. Retrieved from

-

IntLab. (n.d.). Chemical Properties of CAS 887407-14-9. Retrieved from

-

PubChem. (2025).[2] Compound Summary: 2-nitro-N-(4-nitrophenyl)aniline (Precursor Data). National Library of Medicine. Retrieved from

-

Zhao, X., et al. (2025). Solvent-dependent photophysical dynamics of nitro-substituted triphenylamine. Chinese Journal of Chemical Physics. Retrieved from

Literature review of 2-Nitrophenyl-(4-nitrophenyl)phenylamine synthesis

An In-depth Technical Guide to the Synthesis of 2-Nitrophenyl-(4-nitrophenyl)phenylamine and Related Dinitrodiphenylamines

Introduction

Diarylamines are a foundational class of organic compounds, integral to advancements in pharmaceuticals, materials science, and agrochemicals. Their structure, featuring two aryl groups linked by a nitrogen atom, imparts unique electronic and conformational properties that are highly tunable.[1] A significant subset of this family are the dinitrodiphenylamines, which are characterized by the presence of two electron-withdrawing nitro groups. These compounds serve as crucial intermediates in the synthesis of dyes, stabilizers for energetic materials, and as scaffolds for more complex molecular architectures.[2][3]

This technical guide provides a comprehensive review of the core synthetic methodologies for preparing unsymmetrical dinitrodiphenylamines, with a specific focus on 2-nitro-N-(4-nitrophenyl)aniline (also known as 2,4'-dinitrodiphenylamine). We will explore the predominant synthetic routes, delve into their underlying reaction mechanisms, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs. The three primary synthetic pillars we will examine are Nucleophilic Aromatic Substitution (SNAr), the copper-catalyzed Ullmann Condensation, and the palladium-catalyzed Buchwald-Hartwig Amination.

Core Synthetic Methodologies

The formation of the C-N bond linking the two aryl moieties is the central challenge in diarylamine synthesis. The choice of method depends critically on the substrate scope, desired reaction conditions, and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most direct and atom-economical method for synthesizing dinitrodiphenylamines. This pathway is particularly effective because the strongly electron-withdrawing nitro groups activate the aromatic ring, making it susceptible to attack by a nucleophile.[4]

Causality and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile (e.g., 4-nitroaniline) attacks the electron-deficient carbon atom bearing a leaving group (e.g., a halogen) on the other aromatic ring (e.g., 1-chloro-2-nitrobenzene). This initial attack is the rate-determining step and forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups, which provides significant stabilization. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final diarylamine product. The presence of nitro groups, particularly at the ortho and para positions relative to the leaving group, is essential for activating the substrate towards this reaction pathway.[4]

Experimental Protocol: Synthesis of 2-Nitro-N-(4-nitrophenyl)aniline via SNAr

-

Reagent Preparation: In a 100-mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1.38 g, 10 mmol) and 1-chloro-2-nitrobenzene (1.58 g, 10 mmol).

-

Solvent Addition: Add a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (30 mL).

-

Base Addition: Add an anhydrous base such as potassium carbonate (K₂CO₃) (2.07 g, 15 mmol) to act as a proton scavenger for the HCl generated.

-

Reaction: Heat the mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water with stirring.

-

Isolation: Collect the precipitated yellow-orange solid by suction filtration and wash thoroughly with water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to yield the purified 2-nitro-N-(4-nitrophenyl)aniline.[4][5]

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[6] While traditional protocols often required harsh conditions (high temperatures >200 °C, stoichiometric copper), modern variations have been developed that employ soluble copper catalysts and ligands, allowing for milder reaction conditions.[7][8]

Causality and Mechanistic Insight: The precise mechanism of the Ullmann reaction is complex and still debated, but it is generally believed to involve copper(I) species. The reaction likely begins with the formation of a copper(I) amide from the starting amine. This is followed by oxidative addition of the aryl halide to the copper(I) center, forming a copper(III) intermediate. Reductive elimination from this intermediate then yields the desired diarylamine and regenerates a copper(I) species, completing the catalytic cycle.[9] The use of ligands, such as diamines or amino acids, can stabilize the copper intermediates and facilitate the key steps, thereby lowering the required reaction temperature.[7]

Experimental Protocol: Synthesis of 2-Nitro-N-(4-nitrophenyl)aniline via Ullmann Condensation

-

Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add copper(I) iodide (CuI) (95 mg, 0.5 mmol, 5 mol%).

-

Reagent Addition: Add 4-nitroaniline (1.38 g, 10 mmol), 1-bromo-2-nitrobenzene (2.02 g, 10 mmol), and potassium carbonate (K₂CO₃) (2.76 g, 20 mmol).

-

Ligand & Solvent: If using a modern protocol, add a suitable ligand such as L-proline or 1,10-phenanthroline (0.5-1.0 mmol, 5-10 mol%). Add a dry, high-boiling solvent like DMF or nitrobenzene (20 mL).

-

Reaction: Heat the mixture to 150-180 °C (or lower if a ligand is used) and stir vigorously for 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and powerful palladium-catalyzed cross-coupling reaction for C-N bond formation.[1] The development of sophisticated phosphine ligands has dramatically expanded its scope, allowing for the coupling of a wide range of aryl halides and amines under relatively mild conditions.[10][11]

Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. The active Pd(0) catalyst, often stabilized by a bulky, electron-rich phosphine ligand, undergoes oxidative addition with the aryl halide to form a Pd(II) complex. The amine then coordinates to this complex. A base facilitates the deprotonation of the coordinated amine, forming a palladium amide intermediate. The final and crucial step is reductive elimination, which forms the C-N bond of the diarylamine product and regenerates the active Pd(0) catalyst. The choice of ligand is critical; it influences the rates of both oxidative addition and reductive elimination and prevents catalyst decomposition.[11]

Experimental Protocol: Synthesis of 2-Nitro-N-(4-nitrophenyl)aniline via Buchwald-Hartwig Amination

-

Flask Preparation: To a flame-dried Schlenk tube, add a palladium precursor such as Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol% Pd) and a suitable phosphine ligand like Xantphos (87 mg, 0.15 mmol, 1.5 mol%).

-

Reagent Addition: Add 4-nitroaniline (1.38 g, 10 mmol), 1-bromo-2-nitrobenzene (2.02 g, 10 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.15 g, 12 mmol).

-

Solvent & Reaction: Evacuate and backfill the tube with an inert gas (Argon). Add dry, degassed toluene (20 mL) via syringe. Heat the reaction mixture to 80-110 °C for 8-16 hours.

-

Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through Celite.

-

Purification: Wash the filtrate with water, dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the target compound.

Comparative Analysis of Synthetic Routes

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | None (substrate-activated) | Copper (CuI, Cu₂O, etc.) | Palladium (Pd(OAc)₂, Pd₂(dba)₃, etc.) |

| Conditions | Moderate to high temperature (100-150°C) | High temperature (150-220°C); milder with ligands | Mild to moderate temperature (RT - 110°C) |

| Substrate Scope | Limited to activated aryl halides (strong EWGs needed) | Broad, but can be sluggish with unactivated substrates | Very broad; high functional group tolerance |

| Advantages | Inexpensive (no metal catalyst), simple procedure, atom-economical.[4] | Uses an inexpensive and abundant metal (copper).[12] | High yields, mild conditions, excellent functional group tolerance, well-understood mechanism.[10][11] |

| Disadvantages | Requires strongly activated substrates. | Often requires harsh conditions, high catalyst loading, and can have reproducibility issues.[7] | Expensive palladium catalyst and ligands, requires inert atmosphere. |

Characterization of 2-Nitro-N-(4-nitrophenyl)aniline

Once synthesized, the identity and purity of the product must be confirmed through a combination of physical and spectroscopic methods.

Physical Properties: Dinitrodiphenylamines are typically yellow to orange crystalline solids.[2] Their solubility is generally low in water but good in common organic solvents like acetone, DMSO, and chlorinated solvents.[3]

| Property | Value | Source |

| Molecular Formula | C₁₂H₉N₃O₄ | [13] |

| Molecular Weight | 259.22 g/mol | [13] |

| Appearance | Yellow/Orange Solid | [2] |

| Melting Point | 159-161 °C (for the related 2,4-isomer) | [3] |

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The aromatic region of the ¹H NMR spectrum will show complex splitting patterns corresponding to the three distinct phenyl rings.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Strong absorption bands are expected for the N-H stretching (~3300 cm⁻¹), and the symmetric and asymmetric stretches of the nitro groups (NO₂) around 1550 cm⁻¹ and 1340 cm⁻¹, respectively.[14]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information.[15]

Conclusion

The synthesis of 2-nitrophenyl-(4-nitrophenyl)phenylamine and its isomers can be effectively achieved through several robust methodologies. For substrates bearing strong electron-withdrawing groups, Nucleophilic Aromatic Substitution offers a simple, catalyst-free, and cost-effective route. The Ullmann Condensation , while historically significant, is often superseded by more reliable modern methods but remains a viable option, particularly in industrial settings where cost is a primary driver. The Buchwald-Hartwig Amination stands as the most versatile and mildest method, providing high yields and tolerating a vast array of functional groups, making it the preferred choice for complex target molecules in research and development. The selection of the optimal synthetic strategy requires a careful evaluation of substrate reactivity, desired scale, cost considerations, and available laboratory equipment.

References

-

Barros, S., et al. (2020). Construction of 3,3'‐Bicarbazoles and Indolocarbazoles by Using Visible Light. Chemistry – A European Journal, 26(72), 17539-17544. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Wikipedia. (2023). Ullmann condensation. Available at: [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... Available at: [Link]

-

LookChem. (n.d.). Cas 961-68-2, 2,4-Dinitrodiphenylamine. Available at: [Link]

-

Alfa Aesar. (n.d.). 2,4-Dinitrodiphenylamine, 98%. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

-

PubChem. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline. Available at: [Link]

-

ResearchGate. (n.d.). MS 2 spectra of the aged sample (left), N-(4-nitrophenyl)... Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 961-68-2: 2,4-Dinitrodiphenylamine | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. 2,4-Dinitrodiphenylamine | 961-68-2 | Benchchem [benchchem.com]

- 5. 2,4-Dinitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. synarchive.com [synarchive.com]

- 13. 2-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 69159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Behavior of Nitrated Triphenylamine Compounds

Introduction: The Triphenylamine Core and the Influence of Nitration

Triphenylamine (TPA) and its derivatives are a cornerstone of modern organic electronics, valued for their unique propeller-like structure and potent electron-donating capabilities.[1][2] This inherent electron-richness facilitates the formation of stable radical cations, a property that has been extensively leveraged in the development of hole-transporting materials for organic light-emitting diodes (OLEDs), perovskite solar cells, and electrochromic devices.[3] The electrochemical behavior of the TPA core is characterized by reversible oxidation processes, typically involving the sequential loss of two electrons to form a cation radical (TPA•+) and a dication (TPA2+).[4]

The introduction of nitro (-NO2) substituents onto the phenyl rings of the TPA scaffold dramatically alters its electronic landscape and, consequently, its electrochemical properties. The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. This perturbation has profound implications for the redox behavior of the molecule, impacting not only the potentials at which oxidation and reduction occur but also the stability of the resulting charged species. Understanding these changes is critical for the rational design of novel materials with tailored electronic properties for a range of applications, from advanced energy storage systems to chemosensors.

This technical guide provides a comprehensive exploration of the electrochemical behavior of nitrated triphenylamine compounds. We will delve into the fundamental redox processes, the influence of the number and position of nitro groups on these processes, and the experimental methodologies used to probe them. By synthesizing fundamental principles with practical, field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complex electrochemical landscape of these fascinating molecules.

The Electrochemical Landscape: Oxidation and Reduction Pathways

The electrochemical behavior of nitrated triphenylamines is a tale of two distinct processes: the oxidation of the electron-rich triphenylamine core and the reduction of the electron-deficient nitro groups.

Oxidation of the Triphenylamine Core: The Impact of Electron Withdrawal

The oxidation of the central nitrogen atom in triphenylamine is the characteristic electrochemical signature of this class of compounds. In unsubstituted TPA, this process is relatively facile, leading to the formation of a stable cation radical. However, the presence of electron-withdrawing nitro groups makes the removal of an electron from the nitrogen lone pair more difficult. This is because the nitro groups pull electron density away from the aromatic system, thereby lowering the energy of the highest occupied molecular orbital (HOMO). Consequently, a higher potential is required to initiate oxidation.

The stability of the resulting cation radical is also significantly influenced by nitration. While electron-donating groups tend to stabilize the positive charge through resonance, electron-withdrawing groups like the nitro group have the opposite effect, potentially leading to less stable radical species.

Reduction of the Nitro Groups: A Multi-step Process

The nitro groups themselves are electrochemically active and undergo reduction at negative potentials. The reduction of aromatic nitro compounds is a well-studied process and typically proceeds through a series of one-electron transfer steps. In aprotic media, the initial reduction often leads to the formation of a radical anion (Ar-NO2•-). This species can then undergo further reduction and protonation steps, leading to a cascade of products including nitroso, hydroxylamino, and ultimately amino derivatives.

The number of nitro groups on the triphenylamine backbone will influence the complexity of the reduction profile, with each nitro group potentially contributing its own set of reduction waves in the cyclic voltammogram. The relative positions of the nitro groups can also play a role in the electrochemical behavior, as electronic communication between the groups can affect their reduction potentials.

Structure-Property Relationships: A Predictive Framework

The electrochemical properties of nitrated triphenylamine compounds are intrinsically linked to their molecular structure. By understanding these relationships, we can predict and control the redox behavior of novel derivatives.

-

Degree of Nitration: As the number of nitro groups increases, the oxidation potential of the triphenylamine core is expected to shift to more positive values. This is a direct consequence of the increasing electron deficiency of the molecule. Conversely, the reduction of the nitro groups may become easier (occur at less negative potentials) with a higher degree of nitration.

-

Position of Nitration: The position of the nitro groups on the phenyl rings (ortho, meta, or para to the central nitrogen) will also modulate the electrochemical properties. Para-substitution, for instance, allows for direct resonance interaction with the nitrogen lone pair, which can have a pronounced effect on the oxidation potential.

-

Solvent and Electrolyte Effects: The electrochemical behavior of nitrated triphenylamines can be significantly influenced by the choice of solvent and supporting electrolyte. Protic solvents, for example, can participate in the reduction of the nitro groups, leading to different reaction pathways compared to aprotic media.

Quantitative Data Summary: A Case Study of Nitrated Diphenylamines

| Compound | Solvent | Supporting Electrolyte | Reduction Waves (Number) | Key Observations |

| 2,4-Dinitrodiphenylamine | DMF | TEAI | 2 (irreversible) | Diffusion-controlled waves. |

| 2,4-Dinitrodiphenylamine | AN | TEAI | 2 (irreversible) | Diffusion-controlled waves. |

| 2,4-Dinitrodiphenylamine | DMF | NaNO3 | 3 | Complex reduction pathway. |

| 2,4-Dinitrodiphenylamine | AN | NaNO3 | 3 | Complex reduction pathway. |

| 2,4,6-Trinitrodiphenylamine | DMF | TEAI | 3 (irreversible) | Diffusion-controlled waves of equal height. |

| 2,4,6-Trinitrodiphenylamine | AN | TEAI | 3 (irreversible) | Diffusion-controlled waves of equal height. |

DMF: Dimethylformamide, AN: Acetonitrile, TEAI: Tetraethylammonium iodide

These findings suggest that the reduction of nitrated triphenylamines will also be characterized by multiple, irreversible, diffusion-controlled waves corresponding to the stepwise reduction of the nitro groups. The complexity of the voltammograms is likely to increase with the number of nitro substituents.

Experimental Methodologies: A Practical Guide

The investigation of the electrochemical behavior of nitrated triphenylamine compounds relies on a combination of synthesis and electrochemical characterization techniques.

Synthesis of Nitrated Triphenylamine Compounds

The synthesis of nitrated triphenylamines can be achieved through various synthetic routes. A common approach involves the Ullmann condensation reaction.

Protocol: Synthesis of 4,4',4''-Trinitrotriphenylamine

This protocol is adapted from a patented microwave-assisted synthesis.

Materials:

-

p-Nitroaniline

-

4-Chloronitrobenzene

-

Potassium tert-butoxide

-

Anhydrous potassium chloride

-

Tetramethylammonium chloride

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a pressure-rated reaction tube, combine p-nitroaniline (0.414 g), 4-chloronitrobenzene (1.8 g), potassium tert-butoxide (0.86 g), anhydrous potassium chloride (0.348 g), and tetramethylammonium chloride (0.11 g).

-

Add 4 mL of dimethyl sulfoxide to the reaction mixture.

-

Set the microwave reactor power to 1200 W, the reaction temperature to 130°C, and the reaction time to 40 minutes.

-

After the reaction is complete and the mixture has cooled, pour the contents into cold water with stirring.

-

A yellow crystalline product will precipitate. Collect the solid by vacuum filtration.

-

Dry the crude product and recrystallize from an appropriate solvent to obtain pure 4,4',4''-trinitrotriphenylamine.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these compounds.

Protocol: Cyclic Voltammetry of a Nitrated Triphenylamine Compound

Materials and Equipment:

-

Potentiostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Nitrated triphenylamine compound

-

Anhydrous aprotic solvent (e.g., acetonitrile or dimethylformamide)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Solution Preparation: Prepare a solution of the nitrated triphenylamine compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).

-

Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), reference electrode (e.g., Ag/AgCl or SCE), and counter electrode (e.g., platinum wire).

-

Cyclic Voltammetry Measurement:

-